N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Description
N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N6O2S and its molecular weight is 486.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to downstream effects such as the induction of apoptosis, which is a programmed cell death process that eliminates damaged or unnecessary cells .
Pharmacokinetics
Its potent inhibitory activity against cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth in various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Properties
CAS No. |
1206988-54-6 |
---|---|
Molecular Formula |
C26H26N6O2S |
Molecular Weight |
486.59 |
IUPAC Name |
N-benzyl-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N6O2S/c1-2-3-15-34-21-11-9-20(10-12-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)35-18-24(33)27-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,27,33) |
InChI Key |
FPGXSCZDAVUNGD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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